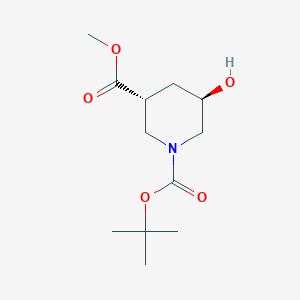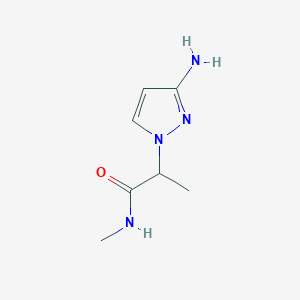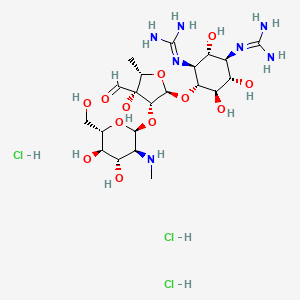
Streptomycin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomycin hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It was the first antibiotic discovered to be effective against tuberculosis and has since been used to treat various bacterial infections, including those caused by Gram-negative bacteria . This compound works by inhibiting protein synthesis in bacteria, leading to their death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Streptomycin hydrochloride is primarily produced through fermentation. The bacterium Streptomyces griseus is cultured in a medium containing soybean meal, glucose, and sodium chloride. The fermentation broth is then acidified, filtered, and neutralized. Streptomycin is recovered by passing the broth through a cation exchange resin .
Industrial Production Methods: Industrial production involves submerged culture methods. Spores of Streptomyces griseus are transferred to a sporulation medium to provide enough growth to initiate liquid culture build-up. The mycelial inoculum is then fed to production fermenters. The fermentation broth is processed to extract streptomycin, which is then converted to its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions: Streptomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form different derivatives.
Reduction: Reduction of streptomycin leads to dihydrostreptomycin, which has reduced toxicity.
Substitution: Streptomycin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ninhydrin, which reacts with streptomycin to form a colored complex.
Major Products:
Dihydrostreptomycin: Formed by reduction of streptomycin.
Colored Complexes: Formed by reaction with ninhydrin.
Wissenschaftliche Forschungsanwendungen
Streptomycin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Used to treat tuberculosis, plague, tularemia, and other bacterial infections
Industry: Utilized in the production of other antibiotics and bioactive compounds.
Wirkmechanismus
Streptomycin hydrochloride exerts its effects by binding to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex of protein synthesis, leading to misreading of mRNA and ultimately inhibiting protein synthesis. The disruption of protein synthesis prevents bacterial replication and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Streptomycin hydrochloride is compared with other aminoglycoside antibiotics such as:
Gentamicin: Another aminoglycoside with a broader spectrum of activity but higher toxicity.
Amikacin: Similar to gentamicin but more resistant to bacterial enzymes that inactivate aminoglycosides.
Neomycin: Used topically due to its high toxicity when administered systemically.
Uniqueness: this compound is unique due to its historical significance as the first antibiotic effective against tuberculosis and its specific mechanism of action targeting the 30S ribosomal subunit .
Eigenschaften
CAS-Nummer |
6160-32-3 |
|---|---|
Molekularformel |
C21H42Cl3N7O12 |
Molekulargewicht |
691.0 g/mol |
IUPAC-Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C21H39N7O12.3ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*1H/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |
InChI-Schlüssel |
QVTWQIWXCYMFQI-CZDSEFAFSA-N |
Isomerische SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


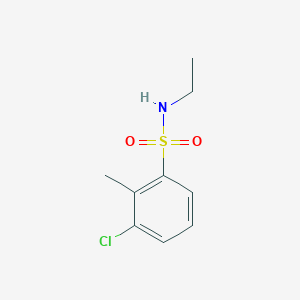
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
![2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)


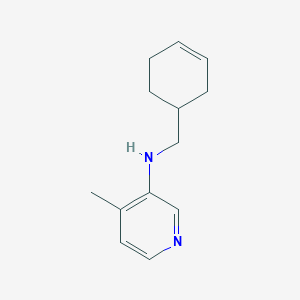
![7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13065700.png)
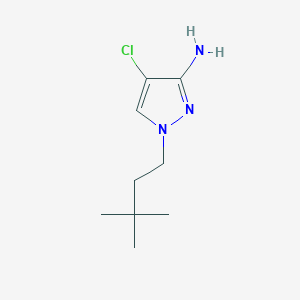
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
